molecular formula C11H14O2 B195428 Methyl 2-phenylbutanoate CAS No. 2294-71-5

Methyl 2-phenylbutanoate

Cat. No.: B195428
CAS No.: 2294-71-5
M. Wt: 178.23 g/mol
InChI Key: PPIQQNDMGXNRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-phenylbutanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from the condensation of 2-phenylbutanoic acid and methanol. This compound is known for its pleasant aroma, making it a valuable component in the fragrance industry. It is also used in various chemical syntheses due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-phenylbutanoate can be synthesized through the esterification of 2-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

C6H5CH2CH2COOH+CH3OHC6H5CH2CH2COOCH3+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{COOCH}_3 + \text{H}_2\text{O} C6​H5​CH2​CH2​COOH+CH3​OH→C6​H5​CH2​CH2​COOCH3​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-phenylbutanoic acid and methanol.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride to produce 2-phenylbutanol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: 2-phenylbutanoic acid and methanol.

    Reduction: 2-phenylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-phenylbutanoate has diverse applications in scientific research:

Comparison with Similar Compounds

    Methyl butanoate: Similar ester structure but lacks the phenyl group.

    Ethyl 2-phenylbutanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 3-phenylpropanoate: Similar ester but with a different carbon chain length.

Uniqueness: Methyl 2-phenylbutanoate is unique due to the presence of the phenyl group attached to the butanoate moiety, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, aroma, and potential biological activities, distinguishing it from other esters .

Properties

IUPAC Name

methyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIQQNDMGXNRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870954
Record name Benzeneacetic acid, .alpha.-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294-71-5
Record name Methyl α-ethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2294-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-ethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-ethyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-phenylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 102 g. of 2-phenylbutyric acid dissolved in 1 liter of methanol was added 2 ml of thionyl chloride. The solution was allowed to stand at room temperature overnight. The solvent was removed in vacuo to yield an oil which was dissolved in diethyl ether, washed successively with dilute sodium bicarbonate solution and saturated sodium chloride solution, dried over anhydrous potassium carbonate, and concentrated in vacuo. Distillation yielded 101 g of the title compound as a water-white oil, b.p. 62°-65°/0.5 mm, having the following elemental analysis:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Phenylbutyric acid (10 g, 61 mmole) was dissolved in methanol (30 ml) treated with concentrated HCl (1 ml) and heated at reflux for 20 hours. The heating was stopped and the reaction mixture cooled to room temperature. The solvent was removed in vacuo and the oily residue was treated with ethyl acetate (100 ml). The organic layer was washed with saturated sodium bicarbonate solution and saturated sodium chloride solution, dried (Na2SO4), filtered and concentrated in vacuo to give the title compound as a clear oil. Yield 10.61 g (97%). 1H NMR (300 MHz, DMSO-d6): δ ppm 0.81 (t, J=7.35 Hz, 3H) 1.69 (m, 1H) 1.98 (m, 1H) 3.53 (d, J=7.35 Hz, 1H) 3.58 (s, 3H) 7.30 (m, 5H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of ethyl methanesulfonate and 1.0 g of tetraethylammonium tosylate in 30 ml of anhydrous dimethylformamide. And the anode chamber was provided with a solution of 1.0 g of tetraethylammonium tosylate in 10 ml of anhydrous dimethylformamide. Constant current electrolysis was performed at 0.2 A/cm2 with use of platinum for the cathode and carbon for the anode. After passing 1.5 F of electricity per mol of the methyl phenylacetate through the solution at 5 to 10 C, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-ethylphenylacetate in a yield of 77% and α-ethylphenylacetic acid in a yield of 13%. The spectral data of the ester were as follows.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
1 g
Type
catalyst
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-phenylbutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-phenylbutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-phenylbutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-phenylbutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-phenylbutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-phenylbutanoate
Customer
Q & A

Q1: Why is there interest in separating the enantiomers of methyl 2-phenylbutanoate?

A: this compound is a chiral molecule, meaning it exists in two forms (enantiomers) that are mirror images of each other. These enantiomers can exhibit different biological activities. [] Chiral 2-arylcarboxylic acid derivatives, like this compound, are crucial intermediates in synthesizing 2-arylcarboxylic acids, a class of compounds that includes non-steroidal anti-inflammatory drugs (NSAIDs). [] Separating these enantiomers is essential for studying their individual properties and potentially developing enantiomerically pure drugs with improved efficacy and safety profiles.

Q2: What method was explored for separating the enantiomers of this compound?

A: Researchers investigated the use of capillary gas chromatography (CGC) for enantioseparation. [] Two different chiral stationary phases were tested: 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin and 2,6-di-O-benzyl-3-O-heptanoyl-β-cyclodextrin. The study found that both stationary phases successfully separated the enantiomers of this compound, with 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin demonstrating superior enantiomer separation ability. []

Q3: Can this compound be synthesized enantioselectively?

A: Yes, an enantioselective synthesis of this compound has been achieved. [] The method utilizes a chiral amino ether-lithium thiolate complex to catalyze the asymmetric conjugate addition of 2-trimethylsilylbenzenethiol to methyl 2-phenyl-2-butenoate. This reaction, followed by desulfurization, yields this compound with a high enantiomeric excess (95% ee). [] This approach highlights the potential for developing efficient and selective methods for producing enantiomerically pure this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.